N,N'-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine)
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Overview
Description
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-oxydibenzene-1,2-diamine with 4,4’- (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid under specific conditions such as elevated temperatures and the presence of catalysts . The reaction conditions, including temperature, duration, and the presence of specific reagents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-(oxydibenzene-4,1-diyl)diacetamide
- 2,2’-(oxydibenzene-4,1-diyl)bis(1H-indole-6-carboximidamide)
Uniqueness
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C30H24N6O |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[4-[(4-methylphthalazin-1-yl)amino]phenoxy]phenyl]phthalazin-1-amine |
InChI |
InChI=1S/C30H24N6O/c1-19-25-7-3-5-9-27(25)29(35-33-19)31-21-11-15-23(16-12-21)37-24-17-13-22(14-18-24)32-30-28-10-6-4-8-26(28)20(2)34-36-30/h3-18H,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
RKQCYDXVGRRHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC5=NN=C(C6=CC=CC=C65)C |
Origin of Product |
United States |
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